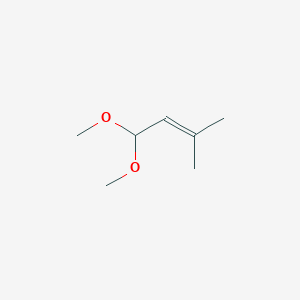

1,1-Dimethoxy-3-methyl-2-butene

Cat. No. B8646718

Key on ui cas rn:

31525-65-2

M. Wt: 130.18 g/mol

InChI Key: XVOCYIHGQROGNT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06313322B1

Procedure details

Various acidic catalysts were tested in J. Org. Chem. 1995, 60, 1995, 3397-3400. Use of p-toluenesulfonic acid resulted in polymerization of the 3-methyl-2-butenal. Triethylammonium chloride, pyridinium p-toluenesulfonate, tetrabutylammonium bisulfate and ammonium bisulfate likewise gave unsatisfactory results. Potassium bisulfate proved to be more suitable. The reaction conditions are likewise described in the Patent Application EP 0629619. Triethyl orthoformate and 3-methyl-2-butenal are added to abs. ethanol at 4° C. The clear solution is cooled to 2° C., and potassium bisulfate is added. The heterogeneous reaction mixture warms to 10° C. owing to the exothermic reaction. The mixture is then allowed to warm to 21° C. over the course of 45 minutes and is then stirred at this temperature for 15 minutes. The catalyst is then filtered off and washed with ethanol. The filtrate is mixed with potassium carbonate and stirred at room temperature for one hour. The potassium carbonate is then likewise filtered off and washed with ethanol. Distillation affords 3-methyl-2-butenal dimethyl acetal in a yield of 85%. The disadvantages of this process are that elaborate temperature control is required and the alternating cooling and warming steps require increased energy consumption and elaborate apparatus.

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[Cl-].C([NH+](CC)CC)C.[C:9]1([CH3:19])[CH:14]=CC(S([O-])(=O)=O)=C[CH:10]=1.[NH+]1C=CC=CC=1.S(=O)(=O)(O)[O-].[NH4+].S(=O)(=O)(O)[O-].[K+].[CH:38]([O:45][CH2:46]C)([O:42][CH2:43]C)OCC.CC(C)=CC=O>S(=O)(=O)(O)[O-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)C>[CH3:46][O:45][CH:38]([O:42][CH3:43])[CH:10]=[C:9]([CH3:19])[CH3:14] |f:0.1,2.3,4.5,6.7,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].C(C)[NH+](CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S([O-])(O)(=O)=O.[NH4+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S([O-])(O)(=O)=O.[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=CC=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S([O-])(O)(=O)=O.[K+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

S([O-])(O)(=O)=O.C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is then stirred at this temperature for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction conditions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 4° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

warms to 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

owing to the exothermic reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to 21° C. over the course of 45 minutes

|

|

Duration

|

45 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The catalyst is then filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtrate is mixed with potassium carbonate

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at room temperature for one hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The potassium carbonate is then likewise filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethanol

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C=C(C)C)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |